molecular formula C11H10O2 B11915376 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B11915376
M. Wt: 174.20 g/mol
InChI Key: VMHXFMWDTPINFA-UHFFFAOYSA-N
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Description

7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone. Its structure includes a ketone group at position 7 and a carbaldehyde moiety at position 2 (Figure 1). The tetrahydronaphthalene core imparts rigidity, while the electron-withdrawing aldehyde and ketone groups influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

7-oxo-6,8-dihydro-5H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C11H10O2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,7H,3-4,6H2

InChI Key

VMHXFMWDTPINFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde using manganese (IV) oxide in dichloromethane at room temperature. The reaction typically proceeds for about 4 hours, yielding the desired product with a high degree of purity .

Chemical Reactions Analysis

7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Structure : Replaces the aldehyde at C2 with a methyl ester.
  • However, the carbaldehyde in the target compound offers greater reactivity for nucleophilic additions (e.g., Schiff base formation) .
  • Applications : Carboxylate esters are often intermediates in prodrug synthesis, whereas aldehydes may serve as electrophilic handles for covalent inhibitor design.
7-oxo-5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Carboxylic acid at C1 instead of C2-aldehyde.
  • Properties : The carboxylic acid increases water solubility and hydrogen-bonding capacity. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 138.2 Ų) suggest a compact conformation compared to bulkier derivatives .
  • Applications : Carboxylic acids are common in drug molecules for salt formation and target binding via ionic interactions.

Bioactive Derivatives

Pyrazolopyridine Derivative 5a
  • Structure : Incorporates a pyrazolopyridine ring fused to the tetrahydronaphthalene core.
  • Bioactivity : Exhibits superior antioxidant activity (EC50 ~12 µM) compared to ascorbic acid (EC50 ~15 µM) due to radical-scavenging pyrazole and aromatic systems .
  • Comparison : The carbaldehyde group in the target compound could offer additional sites for modifying redox activity or metal chelation.
AFN-1252
  • Structure : Contains a 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine moiety linked to a benzofuran-acrylamide group.
  • Bioactivity : Potent FabI inhibitor (IC50 <1 nM) with antibacterial activity against Staphylococcus aureus. The ketone at position 7 is critical for binding, analogous to the 7-oxo group in the target compound .
  • Comparison : The naphthyridine ring in AFN-1252 enhances planarity and π-π stacking, whereas the tetrahydronaphthalene core in the target compound may favor hydrophobic interactions.

Stereochemical and Substituent Effects

(5R,8R)-3-hydroxy-5-methyl-8-propan-2-yl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
  • Structure : Stereospecific hydroxyl, methyl, and isopropyl substituents.
  • Properties: The hydroxyl group increases polarity and hydrogen-bond donor capacity, while the bulky isopropyl group may sterically hinder interactions. Predicted ADMET properties suggest moderate bioavailability .
  • Comparison : The absence of stereochemical complexity in the target compound could simplify synthesis but reduce selectivity in chiral environments.

Biological Activity

7-Oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde (CAS No. 70667-72-0) is a synthetic organic compound with a unique chemical structure that has garnered attention for its potential biological activities. Its molecular formula is C11H10O2C_{11}H_{10}O_{2}, and it features a naphthalene backbone with an aldehyde and a ketone functional group. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

  • Molecular Weight : 174.20 g/mol
  • Structure : The compound contains a naphthalene ring system that is partially saturated, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that 7-Oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.3Cell cycle arrest
HeLa (Cervical Cancer)10.8Inhibition of proliferation

The above data illustrates the compound's potential as a chemotherapeutic agent, particularly in breast and cervical cancers.

Antimicrobial Activity

In addition to its anticancer properties, 7-Oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has shown antimicrobial activity against several pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have also suggested anti-inflammatory properties for this compound. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Case Study on Anticancer Effects
    • A research group investigated the effects of 7-Oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde on melanoma cells. They found that treatment with the compound led to a significant reduction in tumor size in xenograft models.
    • The study reported an increase in apoptotic markers such as caspase activation and PARP cleavage following treatment.
  • Case Study on Antimicrobial Activity
    • In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria isolated from patients with chronic infections. Results indicated that it exhibited promising activity against these resistant strains, suggesting potential therapeutic applications.

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